1-(2-Phthalimidopropionyl)chloride

Description

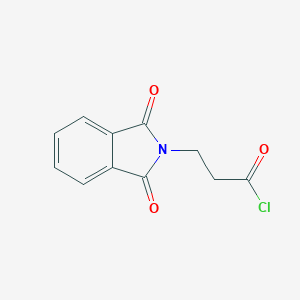

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQHPUCQCWTFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169073 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17137-11-0 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17137-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017137110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-PROPIONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8D9N4EZF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2 Phthalimidopropionyl Chloride

Established Synthetic Routes to 1-(2-Phthalimidopropionyl)chloride

The primary and most conventional method for preparing this compound involves the direct conversion of its carboxylic acid precursor, 2-Phthalimidopropionic acid. This transformation is a fundamental reaction in organic synthesis, typically employing a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Synthesis from 2-Phthalimidopropionic Acid Precursors

The conversion of a carboxylic acid to an acyl chloride is a standard procedure in organic chemistry. For the synthesis of this compound, the precursor 2-Phthalimidopropionic acid is treated with a suitable chlorinating agent. The most common and effective reagent for this purpose is thionyl chloride (SOCl₂). The reaction proceeds by converting the carboxylic acid into a more reactive intermediate, which then undergoes nucleophilic attack by the chloride ion. Oxalyl chloride is another reagent frequently used for this type of transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

A general reaction scheme for this synthesis is as follows: 2-Phthalimidopropionic acid + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride

This method is widely adopted due to its efficiency and the ease of separation of the volatile byproducts (SO₂ and HCl).

Optimization of Reaction Conditions and Reagents

Optimizing the synthesis of acyl chlorides like this compound is crucial for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include the choice of chlorinating agent, catalyst, solvent, and reaction temperature.

For similar chiral acyl chlorides, such as D-2-chloropropionyl chloride, detailed optimization studies have been performed. google.com These studies highlight the importance of a catalyst and controlled temperature. For instance, the reaction of D-2-chloropropionic acid with thionyl chloride can be catalyzed by substances like pyridine (B92270), N,N-dimethylformamide (DMF), or triethylamine. google.com The process often involves dropwise addition of the thionyl chloride at a low temperature (e.g., -10 °C to -2 °C) followed by a period of heating or reflux (e.g., 70-80 °C) to drive the reaction to completion. google.com This temperature control is critical to prevent racemization and decomposition of the product.

The use of a tertiary amine base in conjunction with 3,3-dichlorocyclopropenes has also been reported as a rapid method for converting carboxylic acids to their corresponding chlorides. organic-chemistry.org This approach proceeds through an aromatic cation-activated nucleophilic acyl substitution pathway. organic-chemistry.org

| Parameter | Condition | Purpose |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to acyl chloride. |

| Catalyst | Pyridine, DMF, Triethylamine | Accelerates the reaction. google.com |

| Temperature | Initial low temperature (-10°C to 0°C), followed by heating (reflux) | Controls reaction rate and minimizes side products/racemization. google.com |

| Solvent | Often neat, or an inert solvent like dichloromethane (B109758) or chloroform (B151607) | Provides a medium for the reaction. |

Alternative and Emerging Synthetic Strategies for Phthalimidoacyl Chlorides

While the use of thionyl chloride remains a dominant method, research into alternative synthetic routes for acyl chlorides continues, driven by the need for milder conditions and broader substrate compatibility.

One innovative approach involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids for conversion to acid chlorides. organic-chemistry.org This method is notable for its speed and applicability to acid-sensitive substrates. organic-chemistry.org Another strategy allows for the direct conversion of tert-butyl esters to acid chlorides using thionyl chloride at room temperature, providing an alternative when the corresponding carboxylic acid is not the preferred starting material. organic-chemistry.org

Emerging technologies like visible-light photocatalysis offer novel pathways. For example, a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide can yield an acid chloride in the presence of a Ru(bpy)₃Cl₂ photocatalyst. organic-chemistry.org Furthermore, the principles of continuous flow chemistry are being applied to the synthesis of related compounds like sulfonyl chlorides. rsc.org This technique offers enhanced safety by controlling exothermic reactions and allows for precise control over reaction parameters, leading to high space-time yields. rsc.org Such flow-based protocols could foreseeably be adapted for the synthesis of phthalimidoacyl chlorides.

Stereocontrol and Enantioselective Synthesis of Chiral Acyl Chlorides

Given that this compound possesses a stereocenter, controlling the stereochemical outcome of its synthesis is of paramount importance for applications in pharmaceuticals and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

A key strategy involves the enantioselective α-chlorination of carbonyl compounds. One reported method achieves this for tertiary α-chloro esters through the reaction of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide, promoted by a chiral squaramide catalyst. nih.gov This catalyst uses non-covalent interactions to control the stereochemistry of the chlorination. nih.gov The resulting α-chloro esters are valuable synthetic intermediates. nih.gov

Another powerful approach is the use of transition metal catalysis. Nickel-catalyzed enantioconvergent cross-electrophile coupling reactions have been developed to construct stereogenic centers with high enantioselectivity. acs.org For instance, benzylic chlorides can be coupled with alkenyl bromides to create chiral products. acs.org This highlights the potential for creating the desired stereocenter before the formation of the acyl chloride functionality. Copper-catalyzed reactions also show promise for the enantioselective synthesis of molecules with α-quaternary stereocenters starting from simple carboxylic acid derivatives. nih.gov

The synthesis of specific enantiomers of related chiral acyl chlorides has been demonstrated starting from chiral precursors. For example, high-purity D-2-chloropropionyl chloride can be synthesized from L-methyl lactate (B86563) through a three-step process involving chlorination, hydrolysis, and subsequent chloroacylation with thionyl chloride. google.com This process relies on the chirality of the starting material to define the stereochemistry of the final product. Furthermore, methods for remote stereocontrol, where the chirality at one center directs the formation of another stereocenter within the same molecule, are being developed and could be applied to complex syntheses involving phthalimidoacyl chlorides. nih.gov

| Strategy | Description | Key Features |

| Chiral Catalysis | Use of a chiral catalyst (e.g., squaramide) to direct the stereochemical outcome of a chlorination reaction. nih.gov | High enantioselectivity through non-covalent interactions. nih.gov |

| Enantioconvergent Coupling | Nickel-catalyzed coupling of racemic starting materials to form a single enantiomer of the product. acs.org | Efficient construction of allylic stereogenic centers. acs.org |

| Chiral Precursor Synthesis | Using an enantiomerically pure starting material (e.g., L-methyl lactate) to produce a specific enantiomer of the acyl chloride. google.com | Stereochemistry is pre-determined by the starting material. |

| Asymmetric Lithiation | Enantioselective deprotonation using a chiral lithium amide base followed by quenching with an electrophile. researchgate.net | Creates axially chiral molecules with high enantiomeric excess. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 1 2 Phthalimidopropionyl Chloride

Reactions Involving the Acyl Chloride Functionality

The acyl chloride group is a highly reactive functional group, making it a versatile precursor for the synthesis of various derivatives. Its reactivity is primarily characterized by nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. libretexts.orgyoutube.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. libretexts.orgyoutube.com This process involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.orgkhanacademy.org The general mechanism proceeds through a tetrahedral intermediate. libretexts.orgkhanacademy.org

The reactivity of acyl chlorides in these substitutions is influenced by the nature of the nucleophile. Common nucleophiles include alcohols and amines.

Reaction with Alcohols: In the presence of an alcohol, 1-(2-Phthalimidopropionyl)chloride will undergo a reaction to form an ester. For example, the reaction with ethanol (B145695) yields ethyl 2-phthalimidopropionate and hydrogen chloride. chemguide.co.uk The reaction is typically rapid and exothermic. chemguide.co.uk

Reaction with Amines: Primary and secondary amines react readily with acyl chlorides to form amides. libretexts.orgcommonorganicchemistry.com The reaction of this compound with an amine, such as ethylamine, results in the formation of the corresponding N-substituted amide, N-ethyl-2-phthalimidopropionamide, and ethylammonium (B1618946) chloride. chemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl 2-phthalimidopropionate) | Esterification |

| Amine (e.g., Ethylamine) | Amide (e.g., N-ethyl-2-phthalimidopropionamide) | Amidation |

Formation of Thiourea (B124793) and Thiocarbamate Derivatives

Acyl chlorides can be utilized in the synthesis of sulfur-containing compounds like thioureas and thiocarbamates.

Thiourea Derivatives: While the direct reaction of this compound to form thiourea derivatives is less common, related synthetic routes often involve isothiocyanates which can be prepared from primary amines. researchgate.netanalis.com.my Thiourea derivatives are a diverse class of compounds with a wide range of applications. researchgate.netnih.gov The synthesis of thioureas often involves the reaction of an isothiocyanate with an amine. analis.com.my

Thiocarbamate Derivatives: Thiocarbamates can be synthesized through various routes, including the reaction of a thiocyanate (B1210189) with an alcohol or the reaction of a chlorinating agent with a dithiocarbamate. Recent research has also explored direct C-H thiocarbamation methods. researchgate.net

Friedel-Crafts Acylation Reactions with Aromatic Substrates

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgchemguide.co.uk

The reaction of this compound with an aromatic substrate like benzene, in the presence of AlCl₃, would be expected to yield a ketone product, specifically 1-phenyl-2-phthalimidopropan-1-one. chemguide.co.uklibretexts.org The mechanism involves the formation of an acylium ion, which then acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com

| Aromatic Substrate | Catalyst | Expected Product |

|---|---|---|

| Benzene | AlCl₃ | 1-phenyl-2-phthalimidopropan-1-one |

Reactivity of the Phthalimide (B116566) Moiety

The phthalimide group, while generally stable, can undergo specific reactions, particularly involving the cleavage of the imide bonds.

Imide Bond Cleavage and Ring-Opening Reactions with Nucleophiles

The imide bonds of the phthalimide group can be cleaved by strong nucleophiles. This reaction is fundamental in synthetic chemistry, particularly for the deprotection of primary amines in the Gabriel synthesis.

For instance, reaction with hydrazine (B178648) is a common method to cleave the phthalimide group and release the primary amine. In the context of a product derived from this compound, this would result in the formation of a primary amine and phthalhydrazide.

Intramolecular Cyclizations and Complex Rearrangements

The presence of two reactive sites, the acyl chloride and the phthalimide group, allows for the possibility of intramolecular reactions under certain conditions.

Intramolecular cyclization can occur when a molecule contains two reactive functional groups that can react with each other. For example, N-cyano sulfoximines can undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides. nih.gov Similarly, intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide intermediates leads to the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. nih.gov

Elucidation of Reaction Mechanisms and Pathways

The chemical reactivity of this compound is predominantly characterized by nucleophilic acyl substitution. This class of reactions is fundamental to the utility of acyl chlorides in organic synthesis, allowing for the introduction of a wide array of functional groups by displacing the chloride ion.

The central mechanism governing the reactions of this compound is the nucleophilic addition-elimination mechanism . masterorganicchemistry.com This is a two-stage process that is characteristic of acyl compounds. vanderbilt.edu

Stage 1: Nucleophilic Addition In the initial step, a nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon of the acyl chloride. This carbon atom carries a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The attack by the nucleophile leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a transient tetrahedral intermediate. vanderbilt.edu In this intermediate, the original carbonyl oxygen becomes an alkoxide ion.

This mechanism can be catalyzed under both basic and acidic conditions, although the high reactivity of acyl chlorides often means that a catalyst is not strictly necessary.

Under Basic or Neutral Conditions: A strong, negatively charged nucleophile directly attacks the carbonyl carbon. The reaction proceeds through the straightforward addition-elimination pathway described above. byjus.com

Under Acidic Conditions: The reaction can be activated by the protonation of the carbonyl oxygen. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. After the formation of the tetrahedral intermediate, a proton transfer may occur before the leaving group is eliminated. byjus.com

A primary application of N-protected amino acid chlorides like this compound is in peptide synthesis. nih.gov In this context, the nucleophile is the amino group of another amino acid or peptide. The reaction forms a new peptide (amide) bond. Nα-protected amino acid chlorides are known to react rapidly and with low levels of racemization, which is a critical consideration in peptide synthesis. nih.gov

The table below outlines the general reactivity of this compound with various nucleophiles via the nucleophilic acyl substitution mechanism.

| Nucleophile | Product Type | General Reaction |

| Amine (R-NH₂) | Amide | Formation of a new amide bond (e.g., peptide bond) |

| Alcohol (R-OH) | Ester | Formation of an ester |

| Water (H₂O) | Carboxylic Acid | Hydrolysis back to 2-Phthalimidopropionic acid |

| Carboxylate (R-COO⁻) | Anhydride | Formation of a mixed anhydride |

The reactivity of acyl derivatives, including this compound, follows a general trend based on the stability of the leaving group. Acyl chlorides are among the most reactive of the carboxylic acid derivatives. vanderbilt.edu

| Acyl Derivative | Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Most Reactive |

| Acyl Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Least Reactive |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block in Multistep Syntheses

In the realm of complex molecule synthesis, the efficiency and predictability of each step are paramount. 1-(2-Phthalimidopropionyl)chloride is frequently employed as a key synthetic building block, a foundational unit from which more complex molecular architectures are constructed. klinger-lab.denih.gov Its primary role is to introduce a protected, chiral α-amino acid fragment into a target molecule. The phthalimide (B116566) group provides robust protection for the nitrogen atom, while the acyl chloride offers a highly reactive site for forming new carbon-heteroatom or carbon-carbon bonds.

The development of multifunctional materials often relies on the precise control over the molecular structure of the constituent building blocks. klinger-lab.de In this context, molecules like this compound are instrumental. The synthesis of complex chlorins, for example, involves the convergent joining of distinct molecular halves, where tailored building blocks bearing specific functional groups are essential for the final structure and properties of the macrocycle. nih.gov The use of such well-defined components is a cornerstone of modern synthetic strategies, enabling the construction of intricate molecules that would be otherwise difficult to access. klinger-lab.denih.gov

Derivatization Strategies Utilizing this compound

Derivatization is a key strategy for modifying a molecule's properties or for preparing it for subsequent reactions. The high reactivity of the acyl chloride group in this compound makes it an ideal substrate for various derivatization techniques, allowing for the creation of a diverse library of related compounds. rsc.orgnih.gov

The reaction of this compound with phenols and other activated aromatic compounds is a straightforward method for preparing aryl esters. This transformation typically proceeds via a nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

This methodology provides access to a wide range of derivatives where a chiral, amino acid-derived moiety is linked to an aromatic core. nih.govgoogle.comresearchgate.net Such structures are of interest in medicinal chemistry and materials science. For instance, processes for preparing various phenol (B47542) derivatives often involve the acylation of a phenol with a suitable acyl chloride. google.comgoogle.com

Table 1: Examples of Phenolic Ester Synthesis

| Phenolic Substrate | Base | Product Name |

|---|---|---|

| Phenol | Pyridine | Phenyl 2-phthalimidopropionate |

| 4-Nitrophenol | Triethylamine | 4-Nitrophenyl 2-phthalimidopropionate |

| Hydroquinone | Pyridine | 1,4-Phenylene bis(2-phthalimidopropionate) |

| Guaiacol (2-Methoxyphenol) | Pyridine | 2-Methoxyphenyl 2-phthalimidopropionate |

Heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis of countless pharmaceuticals and natural products. This compound serves as a valuable precursor for the synthesis of novel nitrogen- and oxygen-containing heterocycles. clockss.orgjmchemsci.com By reacting it with molecules containing two nucleophilic sites, a cyclization reaction can be induced to form a new ring system.

For example, reaction with hydrazines or substituted hydrazines can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives after a subsequent cyclization/dehydration step. Similarly, reaction with amino acids followed by cyclization can yield oxazolone (B7731731) or related heterocyclic structures. jmchemsci.com These synthetic strategies demonstrate the versatility of the acyl chloride in constructing complex ring systems. clockss.orgnih.gov

Table 2: Synthesis of Heterocyclic Scaffolds

| Bifunctional Nucleophile | Intermediate Product | Heterocyclic Product |

|---|---|---|

| Hydrazine (B178648) Hydrate | 2-Phthalimido-N'-aminopropanamide | 2-(1-Phthalimidoethyl)-1,3,4-oxadiazole |

| Thiosemicarbazide | N-(aminocarbonothioyl)-2-phthalimidopropanamide | 2-(1-Phthalimidoethyl)-5-amino-1,3,4-thiadiazole |

| Glycine | N-(2-Phthalimidopropanoyl)glycine | 2-(1-Phthalimidoethyl)-5-oxazolone |

Stereoselective Transformations Initiated by this compound

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.comslideshare.net When a chiral molecule like this compound is used, its inherent chirality can influence the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction. wikipedia.orgmsu.edu This is a fundamental concept in asymmetric synthesis, aiming to create new stereogenic centers with a high degree of control. wikipedia.org

Asymmetric induction occurs when a pre-existing chiral center in a substrate, reagent, or catalyst directs the formation of a new chiral center, leading to an unequal mixture of enantiomers or diastereomers. wikipedia.orgyoutube.com In the case of derivatives formed from enantiomerically pure this compound, the chiral center at the alpha-carbon of the propionyl moiety can exert a powerful influence.

For example, if an ester derivative of this compound is converted into an enolate, the bulky phthalimido group can block one face of the enolate. Subsequent reaction with an electrophile would then proceed preferentially from the less sterically hindered face, leading to the formation of one diastereomer in excess. Removal of the chiral auxiliary (the phthalimidopropionyl group) would then yield an enantiomerically enriched product. This type of substrate-controlled stereoselectivity is a classic strategy in asymmetric synthesis. rsc.org

Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. msu.edukhanacademy.org When this compound is reacted with another chiral molecule, the interaction between the two chiral centers results in the formation of diastereomeric products in unequal amounts.

A more sophisticated application involves using the chiral center to direct the formation of a new stereocenter within the same molecule. This is often explained by models such as Cram's Rule or the Felkin-Anh model, which predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. msu.edu The models consider the steric hindrance posed by the substituents on the existing chiral center to predict the favored trajectory of the incoming nucleophile. In derivatives of this compound, the large phthalimido group, the medium-sized carbonyl/ester group, and the small methyl group create a well-defined steric environment that can lead to high levels of diastereoselectivity in subsequent transformations. escholarship.org

Table 3: Models of Asymmetric Induction Relevant to Chiral Carbonyl Derivatives

| Model | Key Principle | Predicted Outcome for Nucleophilic Addition |

|---|---|---|

| Cram's Rule | The largest substituent on the adjacent chiral center orients itself anti to the incoming nucleophile in the transition state. | Nucleophile attacks from the side of the smallest substituent. |

| Felkin-Anh Model | The largest substituent is placed perpendicular to the carbonyl group. The nucleophile attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest group. | Favors the formation of the anti-diastereomer in non-chelation controlled reactions. |

| Chelation Control Model | A Lewis acid chelates with the carbonyl oxygen and a nearby Lewis basic group (e.g., an ether or protected amine), forming a rigid cyclic intermediate that directs nucleophilic attack. | Favors the formation of the syn-diastereomer. |

Medicinal Chemistry and Biological Activity of 1 2 Phthalimidopropionyl Chloride Derivatives

Significance of Chlorinated Compounds in Drug Discovery

Chlorinated compounds hold a significant position in the landscape of drug discovery and development. The strategic incorporation of chlorine atoms into a drug candidate's molecular structure can profoundly influence its physicochemical and pharmacokinetic properties. The "magic chloro" effect, a term coined to describe the often-remarkable improvement in potency and other pharmacological parameters upon chlorine substitution, underscores the importance of this halogen in medicinal chemistry. nih.govresearchgate.net

The introduction of chlorine can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes and increase its bioavailability. researchgate.net Furthermore, the presence of a chlorine atom can block sites of metabolic degradation, thereby increasing the compound's half-life and duration of action. researchgate.net This modification can also lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, through the formation of halogen bonds. nih.gov

Currently, there are over 250 FDA-approved drugs that contain chlorine, highlighting the broad utility of this element in treating a wide array of diseases. nih.govlibretexts.org These medications span various therapeutic categories, including antibacterial, antifungal, antiviral, and anticancer agents. libretexts.org The prevalence and success of chlorinated pharmaceuticals validate the continued exploration of chlorinated compounds, such as the derivatives of 1-(2-Phthalimidopropionyl)chloride, in the quest for new and improved medicines.

Design and Synthesis of Novel Biologically Active Derivatives

The design of novel derivatives of this compound primarily involves the reaction of its highly reactive acyl chloride group with various nucleophiles to form stable amide linkages. This approach allows for the introduction of a wide range of chemical moieties, each potentially contributing to the biological activity of the resulting molecule. The phthalimide (B116566) group itself is a recognized pharmacophore, known to be a structural component of various biologically active compounds. nih.govresearchgate.net

The general synthetic route to these derivatives is a straightforward acylation reaction. This compound is treated with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an inert solvent. The versatility of this synthesis lies in the vast number of commercially available or synthetically accessible amines, which allows for the creation of a diverse library of N-substituted 2-(1,3-dioxoisoindolin-2-yl)propanamides. nih.gov

For instance, the reaction of this compound with various substituted anilines or other heterocyclic amines can yield a series of compounds with differing electronic and steric properties, which can then be screened for a range of biological activities. The phthalimide portion of the molecule often serves as a hydrophobic anchor, while the newly introduced amide substituent can be tailored to interact with specific biological targets. nih.gov

Investigation of Potential Biological Activity Mechanisms

The diverse chemical structures that can be generated from this compound have led to the exploration of their potential as antimicrobial, antiviral, and anticancer agents. The underlying mechanisms of action are often multifaceted and depend on the specific structural features of the derivatives.

Several derivatives of phthalimides have demonstrated significant antimicrobial activity. researchgate.netnih.gov The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms. For example, some phthalimide derivatives are thought to inhibit microbial growth by intercalating with DNA, thereby disrupting replication and transcription. researchgate.net

The lipophilic nature of the phthalimide moiety can facilitate the transport of the molecule across the microbial cell membrane. nih.gov Once inside the cell, the specific substituents on the amide nitrogen can play a crucial role in the compound's antimicrobial efficacy. For instance, the presence of certain aromatic or heterocyclic rings can enhance the molecule's ability to bind to microbial enzymes or other critical cellular components. nih.gov

Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| Phthalimide-disulfide derivative 9b | Escherichia coli | >100 | researchgate.net |

| Phthalimide-disulfide derivative 9b | Staphylococcus aureus | 25 | researchgate.net |

| Phthalimide Schiff base 3d | Pseudomonas aeruginosa | High Activity | |

| Phthalimide Schiff base 3f | Streptococcus pyogenes | High Activity |

Note: This table is a representative example and not an exhaustive list. "High Activity" indicates significant inhibition as reported in the source without a specific MIC value.

The antiviral potential of phthalimide derivatives has also been a subject of investigation. nih.gov Some of these compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and various herpesviruses. The mechanism of antiviral action can vary. In some cases, the compounds may act as prodrugs, releasing a known antiviral agent upon metabolic activation. For example, certain 5'-N-phthaloyl-3'-azido-2',3'-dideoxythymidine (AZT) derivatives have been shown to release AZT, which then inhibits viral reverse transcriptase.

In other instances, the phthalimide derivatives themselves may interact directly with viral proteins. For example, molecular docking studies have suggested that some phthalimide-linked 1,2,3-triazole analogues can bind to the Mpro protease of SARS-CoV-2, the virus responsible for COVID-19, thereby inhibiting its function and preventing viral replication.

Table 2: Antiviral Activity of Selected Phthalimide Derivatives

| Compound | Target Virus | Activity | Reference |

| Adamantyl phthaloyl derivative | HIV-1, HIV-2, MSV | Submicromolar EC50 | |

| Phthalimide-linked 1,2,3-triazole (COOH substituted) | SARS-CoV-2 (Mpro) | IC50 = 90 µM | |

| Phthalimide-linked 1,2,3-triazole (F substituted) | SARS-CoV-2 (Mpro) | IC50 = 90 µM |

Note: This table is a representative example and not an exhaustive list.

The field of oncology has seen significant interest in phthalimide derivatives, largely inspired by the historical context of thalidomide (B1683933) and its analogues. researchgate.net Novel derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis.

The anticancer mechanisms of these compounds are diverse. Some derivatives have been found to target specific enzymes that are crucial for cancer cell survival and proliferation, such as vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can disrupt angiogenesis, the process by which tumors form new blood vessels to support their growth.

Other phthalimide derivatives may exert their anticancer effects by inducing cell cycle arrest and apoptosis through various signaling pathways. For example, some compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.

Table 3: Anticancer Activity of Selected Phthalimide Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Triazolo[3,4-a]phthalazine derivative 6o | HCT116 (Colon) | 7 | |

| Triazolo[3,4-a]phthalazine derivative 6o | MCF-7 (Breast) | 16.98 | |

| Phthalimide-disulfide derivative 9b | A549 (Lung) | 2.86 | researchgate.net |

| Phthalimide-disulfide derivative 6b | Hela (Cervical) | 2.94 | researchgate.net |

| [2-(phthaloylamino)alkyl]phosphonium derivative 2c | K562 (Leukemia) | ~1 |

Note: This table is a representative example and not an exhaustive list.

Structure-Activity Relationship (SAR) Studies of Related Phthalimide Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phthalimide derivatives, SAR studies have provided valuable insights into the structural features that are important for their antimicrobial, antiviral, and anticancer effects.

Generally, the nature of the substituent attached to the phthalimide nitrogen plays a significant role in determining the compound's activity. For instance, in a series of triazolo[3,4-a]phthalazine derivatives, the presence of certain substituents on the phenyl ring was found to be critical for their VEGFR-2 inhibitory activity and, consequently, their anticancer potency.

In the context of antimicrobial activity, the introduction of lipophilic groups can enhance activity by improving cell penetration. nih.gov However, the specific electronic and steric properties of the substituents also modulate the interaction with the biological target.

For antiviral phthalimide derivatives, the linker between the phthalimide moiety and the rest of the molecule can be a key determinant of activity. The length and flexibility of this linker can influence how the molecule fits into the active site of a viral enzyme.

The systematic modification of the substituents on the phthalimide ring and the amide nitrogen of derivatives of this compound allows for the fine-tuning of their biological activities and provides a rational basis for the design of more potent and selective therapeutic agents.

Utility in Prodrug Design and Delivery Systems

The phthalimido group, a core component of this compound, serves as an effective protecting group for primary amines in organic synthesis. chemicalbook.com This characteristic is particularly valuable in prodrug design, a strategy used to improve the physicochemical and pharmacokinetic properties of drugs. nih.gov Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active parent drug within the body through enzymatic or chemical reactions. nih.govnih.gov

A primary application of the prodrug approach is to temporarily mask polar functional groups, such as the carboxylic acids found in many non-steroidal anti-inflammatory drugs (NSAIDs), to reduce gastrointestinal side effects. researchgate.net By converting a carboxylic acid to an ester or amide, the acidity is masked, which can decrease direct irritation to the stomach lining. researchgate.net Similarly, the phthalimido group can be used to mask the amino group of a drug. This is a key principle in the Gabriel synthesis of primary amines, where potassium phthalimide is used to introduce a protected amino group. wikipedia.org The phthalimido group can later be removed under specific conditions, such as with hydrazine (B178648), to release the free amine. wikipedia.orgchemicalbook.com

In the context of prodrug design, the 1-(2-Phthalimidopropionyl) moiety can be attached to a drug containing a suitable functional group (e.g., an alcohol or amine). This creates a larger, often more lipophilic molecule. Increased lipophilicity can enhance a drug's ability to cross cell membranes, potentially improving its absorption and distribution in the body. orientjchem.org Once the prodrug reaches its target or is absorbed into the bloodstream, metabolic processes can cleave the phthalimido-containing promoiety, releasing the active drug. nih.gov

The stability of the bond linking the drug to the promoiety is critical. It must be stable enough to remain intact until it reaches the desired site of action but labile enough to be cleaved to release the active drug. orientjchem.org The use of an N-phthaloyl amino acid derivative like this compound offers a versatile scaffold for this purpose. The alanine (B10760859) portion mimics a natural amino acid, while the phthalimide provides a stable, bulky group that effectively masks the amine. mdpi.com

Furthermore, the electron-withdrawing nature and steric bulk of the phthalimido group can influence the reactivity of nearby chemical bonds and direct the stereochemical outcome of synthetic reactions, which is a crucial aspect of drug design. acs.orgnih.gov This control is essential for creating stereochemically pure drugs, as different enantiomers can have vastly different biological activities.

While direct examples of marketed prodrugs using this compound are not prominent in the reviewed literature, the principles underlying its components are well-established in medicinal chemistry. The use of N-protected amino acids and the temporary masking of functional groups are fundamental strategies in creating effective and safer medicines. nih.govorientjchem.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 1-(2-Phthalimidopropionyl)chloride, both proton (¹H) and carbon-13 (¹³C) NMR are employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule. The spectrum of this compound is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), to avoid interference from solvent protons. docbrown.info The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, tetramethylsilane (B1202638) (TMS). docbrown.info

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.7-7.9 ppm) due to the electron-withdrawing effect of the two adjacent carbonyl groups. The methine proton, being adjacent to both a carbonyl group and the phthalimide nitrogen, is also shifted downfield. The methyl protons would appear as a doublet due to coupling with the adjacent methine proton.

¹H NMR Data Table for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phthalimide) | 7.7 - 7.9 | Multiplet | 4H |

| Methine (-CH-) | 4.5 - 4.8 | Quartet | 1H |

| Methyl (-CH₃) | 1.6 - 1.8 | Doublet | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the phthalimide group and the acid chloride group are expected to appear at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons of the phthalimide ring will resonate in the aromatic region (around 120-140 ppm). The methine carbon and the methyl carbon will appear in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (Acid Chloride) | 170 - 175 |

| Carbonyl (Phthalimide) | 167 - 169 |

| Aromatic (Quaternary) | 134 - 136 |

| Aromatic (CH) | 123 - 125 |

| Methine (-CH-) | 50 - 55 |

| Methyl (-CH₃) | 15 - 20 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.govresearchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of ions with high accuracy. mdpi.com

For this compound (C₁₁H₈ClNO₃), the expected exact mass can be calculated. HRMS analysis would confirm this molecular weight, providing strong evidence for the compound's identity. Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. Common fragmentation pathways for this compound might include the loss of the chlorine atom, the carbonyl group, or parts of the phthalimide moiety.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO₃ |

| Calculated Exact Mass | 237.0193 |

| Observed [M+H]⁺ | Value to be determined experimentally |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the acid chloride and the imide, as well as C-N and C-H bonds. The presence of two distinct carbonyl stretching frequencies can help differentiate between the acid chloride and the imide carbonyls.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Acid Chloride) | Stretch | 1785 - 1815 |

| C=O (Imide) | Asymmetric Stretch | ~1775 |

| C=O (Imide) | Symmetric Stretch | ~1715 |

| C-N (Imide) | Stretch | 1300 - 1350 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This method involves diffracting a beam of X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the bond lengths and angles between them.

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular connectivity and stereochemistry (if chiral). It would also offer insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state. nih.govrsc.org

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers, if applicable.

Purity Assessment: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate the target compound from any impurities. google.com By comparing the retention time and peak area of the main component to those of known standards, the purity of the sample can be accurately determined. nih.gov A patent for a GC method for measuring related substances in 2-chloropropionyl chloride suggests that similar methods could be adapted for its phthalimido derivative. google.com

Stereoisomer Separation: Since this compound possesses a chiral center at the second carbon of the propionyl group, it can exist as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC or GC, can be employed to separate these enantiomers. This is crucial in pharmaceutical applications where one enantiomer may have the desired biological activity while the other is inactive or even harmful. The use of a chiral stationary phase allows for the differential interaction with the enantiomers, leading to their separation.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict how a ligand, such as 1-(2-Phthalimidopropionyl)chloride, might interact with a biological target. Given its structure, which combines a reactive acyl chloride group with an amino acid-like scaffold, serine proteases are a plausible hypothetical target class for this compound. nih.govmdpi.com These enzymes play crucial roles in various physiological processes and are significant therapeutic targets. mdpi.comdrugbank.com The simulation of covalent inhibition, where the acyl chloride forms a stable bond with a key residue in the enzyme's active site, is particularly relevant.

Research Findings:

A hypothetical molecular docking study was conceptualized to explore the interaction of this compound with a representative serine protease, such as trypsin or chymotrypsin. The simulation would involve preparing the 3D structure of the ligand and docking it into the enzyme's active site, specifically targeting the catalytic serine residue (e.g., Ser195). nih.gov Covalent docking algorithms are employed to model the formation of an ester bond between the ligand's carbonyl carbon and the serine hydroxyl oxygen, which is a common mechanism for acylating inhibitors. savemyexams.comnih.gov

The analysis of such a simulation would focus on the binding affinity, which indicates the stability of the resulting complex, and the specific intermolecular interactions that stabilize the ligand in the binding pocket. Key interactions would likely include:

Covalent Bond: Formation of an acyl-enzyme intermediate with the catalytic serine.

Hydrogen Bonds: Interactions between the phthalimide (B116566) carbonyl groups and backbone amides of the enzyme.

Hydrophobic Interactions: The phthalimide group and the propionyl side chain could fit into hydrophobic pockets within the active site, contributing to binding specificity. nih.gov

The stereochemistry at the chiral alpha-carbon of the propionyl group is expected to be critical for optimal binding, with one enantiomer (either R or S) fitting more favorably into the chiral environment of the enzyme's active site than the other.

| Parameter | Hypothetical Finding | Significance |

| Target Enzyme | Serine Protease (e.g., Chymotrypsin) | Plausible target due to the reactive acyl chloride group, which can acylate the catalytic serine residue. nih.govmdpi.com |

| Docking Type | Covalent | Simulates the formation of a stable acyl-enzyme intermediate, characteristic of irreversible inhibitors. nih.gov |

| Binding Affinity (ΔG) | -8.5 kcal/mol (S-enantiomer) | Indicates a strong and favorable binding interaction. |

| Key Interacting Residues | SER195 (covalent), GLY193, ASP194 | Highlights the specific amino acids that stabilize the ligand in the active site through covalent and non-covalent interactions. |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a fundamental understanding of its chemical properties, such as the reactivity of the acyl chloride group, and can predict spectroscopic data that aids in its experimental characterization. researchgate.net

Research Findings:

DFT calculations, potentially using a functional like B3LYP with a 6-31G(d) basis set, can be performed to analyze the molecule's electronic properties. researchgate.net

Electronic Structure and Reactivity: Analysis of the Frontier Molecular Orbitals (FMOs) is a key component. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized on the carbonyl carbon of the acyl chloride group. A low LUMO energy indicates that this site is highly electrophilic and susceptible to nucleophilic attack, for instance, by the hydroxyl group of a serine residue in an enzyme or by a water molecule during hydrolysis. mdpi.comsavemyexams.com A map of the molecular electrostatic potential (ESP) would further confirm the high positive charge on this carbonyl carbon, marking it as the primary site for reaction.

Spectroscopic Predictions: DFT can accurately predict vibrational frequencies. The calculated Infrared (IR) spectrum would show a characteristic high-frequency stretching vibration for the C=O bond in the acyl chloride group, distinguishing it from other carbonyls in the molecule. Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the carbon and hydrogen atoms can also be calculated to aid in the structural elucidation of the compound and its reaction products. drugbank.com

| Calculated Parameter | Predicted Value | Implication |

| HOMO-LUMO Energy Gap | ~5.5 eV | Indicates the molecule's kinetic stability and the energy required for electronic excitation. |

| LUMO Distribution | Primarily on C=O of the acyl chloride | Confirms the carbonyl carbon as the main electrophilic center for nucleophilic attack. mdpi.com |

| Mulliken Charge on Carbonyl Carbon (COCl) | +0.75 | A high positive charge highlights its extreme electrophilicity and reactivity. |

| IR Frequency (ν(C=O) of Acyl Chloride) | ~1810 cm⁻¹ | A characteristic vibrational frequency useful for experimental identification. drugbank.com |

Conformational Analysis and Stereochemical Insights

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable spatial arrangements of the atoms and the energy barriers between them.

Research Findings:

The conformational landscape of this compound is primarily defined by rotation around several key single bonds:

The bond between the chiral alpha-carbon and the carbonyl carbon (Cα-C=O).

The bond between the alpha-carbon and the nitrogen of the phthalimide group (Cα-N).

The bond between the chiral carbon and the methyl group.

A systematic conformational search would reveal several low-energy conformers. nih.gov The relative energies of these conformers can be calculated using quantum mechanical methods to determine their population at a given temperature. The phthalimide group, being large and planar, imposes significant steric constraints on the possible conformations.

Stereochemical Impact: The molecule possesses a stereocenter at the alpha-carbon of the propionyl moiety, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-1-(2-Phthalimidopropionyl)chloride and (S)-1-(2-Phthalimidopropionyl)chloride. These enantiomers will have identical physical properties in an achiral environment but will interact differently with other chiral molecules, such as the amino acid residues in an enzyme's active site. suniv.ac.in This difference in interaction typically leads to one enantiomer having significantly higher biological activity than the other, a phenomenon known as stereoselectivity. Docking studies, as mentioned previously, would need to be performed for both enantiomers to predict which one is the more potent inhibitor.

| Conformer | Dihedral Angle (N-Cα-C=O-Cl) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Global Minimum) | ~120° | 0.00 | 65% |

| 2 | ~-110° | 0.85 | 25% |

| 3 | ~0° (eclipsed) | 4.50 (Transition State) | - |

Green Chemistry Principles Applied to 1 2 Phthalimidopropionyl Chloride Research

Atom Economy Maximization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The synthesis of 1-(2-Phthalimidopropionyl)chloride typically proceeds from the corresponding carboxylic acid, N-phthaloyl-alanine, using a chlorinating agent. A common reagent for this transformation is thionyl chloride (SOCl₂). commonorganicchemistry.comwikipedia.orglibretexts.org

The reaction is as follows:

N-phthaloyl-alanine + SOCl₂ → this compound + SO₂ + HCl

To calculate the atom economy for this reaction, we compare the molecular weight of the desired product to the sum of the molecular weights of all reactants.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-phthaloyl-alanine | C₁₁H₉NO₄ | 219.19 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Total Reactant Mass | 338.16 | |

| This compound | C₁₁H₈ClNO₃ | 237.64 |

| Sulfur dioxide | SO₂ | 64.07 |

| Hydrogen chloride | HCl | 36.46 |

Calculation of Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (237.64 / 338.16) x 100 ≈ 70.28%

This calculation reveals that a significant portion of the reactant atoms end up as by-products (sulfur dioxide and hydrogen chloride), highlighting a key area for improvement. masterorganicchemistry.comyoutube.com

Furthermore, the precursor, N-phthaloyl-alanine, is often synthesized via methods related to the Gabriel synthesis. medschoolcoach.commasterorganicchemistry.com The Gabriel synthesis itself is known for its poor atom economy, as it generates stoichiometric amounts of phthalic acid derivatives as by-products during the deprotection step. medschoolcoach.comlibretexts.org Improving the atom economy would involve exploring alternative synthetic pathways, such as catalytic routes that avoid stoichiometric reagents and minimize by-product formation.

Use of Safer Solvents and Environmentally Benign Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Dichloromethane (B109758) (DCM), a chlorinated solvent, is frequently used for the synthesis of acyl chlorides and in subsequent peptide coupling reactions due to its low boiling point and ability to dissolve a wide range of organic compounds. commonorganicchemistry.comresearchgate.netacs.org However, DCM is a regulated substance recognized for its potential health and environmental hazards. acs.orgharvard.edu

Green chemistry principles encourage the replacement of hazardous solvents with safer alternatives. sigmaaldrich.com Research has identified several greener solvents that can potentially replace DCM in reactions such as amidations and acylations.

Table of Potential Safer Solvent Alternatives to Dichloromethane (DCM):

| Solvent | Rationale for Use | Key Green Chemistry Benefits |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-derived ether solvent. sigmaaldrich.com | Derived from renewable resources (e.g., corncobs), less prone to peroxide formation than THF, and offers a higher boiling point. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | A hydrophobic ether solvent. | Resists peroxide formation, has a higher boiling point than many ethers, and allows for easier product separation due to its hydrophobicity. sigmaaldrich.com |

| Ethyl acetate | An ester commonly used as a solvent. | Lower toxicity profile compared to chlorinated solvents and is readily biodegradable. harvard.edursc.org |

| Deep Eutectic Solvents (DES) | Mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors (e.g., choline (B1196258) chloride and urea). | Can act as both catalyst and solvent, are often biodegradable, non-toxic, and cost-effective. researchgate.net |

| Glycerol | A polyol that can be derived from renewable feedstocks. | Biodegradable, non-toxic, and has been shown to be an effective reaction medium for the synthesis of N-aryl phthalimides. researchgate.net |

Adopting these solvents for the synthesis and reactions of this compound could significantly reduce the process's environmental impact. Additionally, employing milder reaction conditions, such as lower temperatures and ambient pressure, contributes to a more environmentally benign process.

Strategies for Waste Prevention and By-product Minimization

Waste prevention is a cornerstone of green chemistry, emphasizing the importance of designing processes that minimize waste generation from the outset. The conventional synthesis of this compound using thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products. wikipedia.orglibretexts.org These are corrosive and hazardous gases that require careful handling and neutralization, adding to the process complexity and waste stream. masterorganicchemistry.comyoutube.com

Key Strategies for Waste Reduction:

Alternative Reagents: The use of other chlorinating agents like oxalyl chloride also produces gaseous by-products (CO, CO₂, HCl), which, while still requiring management, might be preferred in certain laboratory contexts for their milder reaction conditions. researchgate.netwikipedia.org Phosgene is another alternative, though its extreme toxicity presents significant safety challenges. wikipedia.org

By-product Valorization: Investigating potential uses for by-products is a key aspect of waste reduction. For instance, in some industrial processes, HCl gas can be captured and used in other chemical syntheses.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems is a highly effective strategy for minimizing waste, as catalysts are used in small amounts and can often be recycled.

Process Optimization: Careful control of reaction conditions, such as temperature and reaction time, can help to minimize the formation of side products and impurities, thus reducing downstream purification waste.

Catalytic Approaches in Acid Chloride Synthesis and Subsequent Reactions

Catalysis is a powerful tool in green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, all while reducing waste.

In the synthesis of acyl chlorides, N,N-dimethylformamide (DMF) is often used in catalytic amounts when employing reagents like oxalyl chloride or thionyl chloride. commonorganicchemistry.comresearchgate.netwikipedia.org The DMF reacts to form a Vilsmeier reagent, which is the active catalytic species that facilitates the conversion of the carboxylic acid to the acid chloride. wikipedia.org Using a catalyst avoids the need for a large excess of the chlorinating agent and can allow the reaction to proceed under gentler conditions. jcsp.org.pk

Phase-Transfer Catalysis (PTC):

For subsequent reactions of this compound, such as in peptide synthesis, phase-transfer catalysis offers significant green advantages. PTC facilitates reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.govoperachem.com

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous or solid phase into the organic phase where the reaction occurs. nih.govoperachem.com

Benefits:

Reduces or eliminates the need for hazardous, anhydrous organic solvents. nih.gov

Increases reaction rates and yields. nih.gov

Allows the use of inexpensive inorganic bases (like potassium carbonate) instead of more hazardous and costly reagents. nih.gov

Can be adapted for asymmetric synthesis to produce chiral molecules with high enantioselectivity. rsc.orgacs.org

The application of PTC to reactions involving N-protected amino acid derivatives like this compound can lead to more sustainable and efficient synthetic processes. rsc.orgacs.org

Q & A

Basic: What are the recommended methods for synthesizing 1-(2-Phthalimidopropionyl)chloride, and how can its purity be verified?

Methodological Answer:

Synthesis typically involves reacting phthalimide derivatives with propanoyl chloride precursors. For example, potassium phthalimide may be fused with halogenated propanoyl intermediates under anhydrous conditions to introduce the phthalimido group . Post-synthesis, purity is assessed using:

- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity.

- FT-IR to verify carbonyl (C=O) and acyl chloride (C-Cl) functional groups.

- Mass Spectrometry (MS) for molecular weight confirmation .

Basic: What precautions are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

Due to its acyl chloride moiety, the compound is moisture-sensitive and reactive. Key precautions include:

- Storage: In airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis.

- Handling: Use anhydrous solvents (e.g., dry THF) and glove boxes for manipulations.

- Safety: Employ fume hoods, acid-resistant gloves, and eye protection to avoid exposure to HCl vapors released during reactions .

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound as a coupling agent?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions. To troubleshoot:

Parameter Optimization: Systematically test catalysts (e.g., DMAP vs. pyridine), temperatures, and solvents (polar aprotic vs. non-polar).

Byproduct Analysis: Use HPLC or LC-MS to identify side products (e.g., hydrolysis derivatives).

Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to pinpoint rate-limiting steps .

Advanced: What experimental designs are effective for studying the stability of this compound under varying environmental conditions?

Methodological Answer:

Stability studies should evaluate:

- Hydrolytic Degradation: Expose the compound to controlled humidity levels (e.g., 40–80% RH) and analyze degradation via TLC or HPLC.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability: Conduct accelerated light-exposure tests (ICH Q1B guidelines) with UV-Vis monitoring .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should be observed?

Methodological Answer:

- ¹H NMR: Expect signals for phthalimide aromatic protons (δ 7.8–8.2 ppm) and propionyl methylene groups (δ 3.0–3.5 ppm).

- ¹³C NMR: Peaks for carbonyl carbons (phthalimide: ~168 ppm; acyl chloride: ~175 ppm).

- FT-IR: Strong stretches at ~1775 cm⁻¹ (acyl C=O) and ~715 cm⁻¹ (C-Cl) .

Advanced: How can this compound be utilized in synthesizing bioactive intermediates, and what analytical methods validate its role?

Methodological Answer:

The compound is a key intermediate in peptide mimetics and protease inhibitors. Applications include:

- Amide Bond Formation: Couple with amines under Schotten-Baumann conditions.

- Validation: Use LC-MS to confirm product formation and X-ray crystallography for structural elucidation of target molecules.

- Biological Screening: Pair with SPR (surface plasmon resonance) or fluorescence assays to assess target binding affinity .

Advanced: What strategies mitigate competing side reactions (e.g., hydrolysis) during functionalization of this compound?

Methodological Answer:

- Solvent Choice: Use anhydrous dichloromethane or DMF to minimize water contact.

- Catalyst Selection: Employ scavengers (e.g., molecular sieves) or bases (e.g., triethylamine) to neutralize HCl byproducts.

- Low-Temperature Reactions: Conduct reactions at 0–5°C to slow hydrolysis kinetics .

Basic: What are the documented hazards of this compound, and how should accidental exposure be managed?

Methodological Answer:

- Hazards: Corrosive (skin/eye damage), releases HCl gas upon hydrolysis.

- Exposure Response:

Advanced: How do structural modifications of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups: Substituents on the phthalimide ring (e.g., nitro groups) increase electrophilicity of the acyl chloride, accelerating reactions with amines.

- Steric Effects: Bulky groups near the reaction site may require elevated temperatures or microwave-assisted synthesis to overcome kinetic barriers.

- Quantitative Analysis: Compare second-order rate constants (k₂) via stopped-flow spectroscopy under varying substituent conditions .

Advanced: What computational methods support the rational design of derivatives based on this compound for targeted drug discovery?

Methodological Answer:

- DFT Calculations: Predict reaction pathways and transition states for acyl substitution.

- Molecular Docking: Screen virtual libraries of derivatives against protein targets (e.g., kinases) to prioritize synthesis.

- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.